

A Comprehensive Technical Guide to Amino-PEG2-C2-acid for Bioconjugation

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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B605449

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For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is paramount to the success of bioconjugation strategies. This guide provides an in-depth exploration of **Amino-PEG2-C2-acid**, a discrete polyethylene glycol (dPEG®) linker, tailored for those embarking on or refining their bioconjugation endeavors.

Amino-PEG2-C2-acid is a heterobifunctional linker featuring a primary amine group and a terminal carboxylic acid.^[1] This structure allows for the sequential and controlled conjugation of two different molecules. The molecule incorporates a discrete PEG spacer consisting of two ethylene glycol units, which imparts hydrophilicity to the linker and the resulting conjugate.^{[2][3]} This increased water solubility can be advantageous when working with hydrophobic drugs or proteins.^[2]

Physicochemical Properties

The defined structure and molecular weight of discrete PEG linkers like **Amino-PEG2-C2-acid** offer greater precision in bioconjugation compared to traditional, polydisperse PEG polymers. This uniformity is crucial for the development of well-characterized bioconjugates, a key consideration for therapeutic applications.

Property	Value	Reference
Chemical Name	3-[2-(2-Aminoethoxy)ethoxy]propanoic acid	[4]
Synonyms	NH ₂ -PEG2-COOH, Amine-PEG2-acid	[4]
CAS Number	791028-27-8	[2][4][5][6]
Molecular Formula	C ₇ H ₁₅ NO ₄	[2][4][5][6]
Molecular Weight	177.20 g/mol	[5][6][7][8]
Appearance	White to off-white solid	[4][5]
Solubility	Soluble in DMSO (up to 2 mg/mL with heating) and water.	[4][5][8]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.	[5][9]

Core Applications in Bioconjugation

The bifunctional nature of **Amino-PEG2-C2-acid** makes it a versatile tool in the development of complex biomolecules. Its primary applications lie in areas where precise spacing and improved solubility are critical.

One of the most significant applications is in the construction of Antibody-Drug Conjugates (ADCs).[4][5] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

Another key application is in the synthesis of PROteolysis TARgeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. **Amino-PEG2-C2-acid** can serve as the spacer connecting the target-binding ligand and the E3 ligase-binding ligand.

Chemical Reactivity and Conjugation Strategy

The two terminal functional groups of **Amino-PEG2-C2-acid**, the primary amine and the carboxylic acid, allow for orthogonal conjugation strategies. The carboxylic acid is typically activated to react with primary amines on a target molecule, such as the side chains of lysine residues on a protein. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.^[10]

The reaction proceeds in two steps:

- EDC activates the carboxyl group of **Amino-PEG2-C2-acid** to form a highly reactive O-acylisourea intermediate.^[10]
- This intermediate can react directly with a primary amine, but to improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS ester.^[10] This semi-stable NHS ester then efficiently reacts with a primary amine to form a stable amide bond.^[10]

The primary amine on the other end of the linker is then available for conjugation to a second molecule, often through its own carboxyl group (via EDC/NHS chemistry) or other amine-reactive chemistries.

Experimental Protocols

Activation of Amino-PEG2-C2-acid with EDC/NHS

This protocol describes the activation of the carboxylic acid moiety of **Amino-PEG2-C2-acid** to form an NHS ester, which can then be used to conjugate the linker to a protein or other amine-containing molecule.

Materials:

- **Amino-PEG2-C2-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[11]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Solution: 2-Mercaptoethanol or hydroxylamine

Procedure:

- Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of **Amino-PEG2-C2-acid** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Activation:
 - Dissolve the desired amount of **Amino-PEG2-C2-acid** in Activation Buffer.
 - Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
 - Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the **Amino-PEG2-C2-acid**. [12]
 - Incubate the reaction mixture for 15-30 minutes at room temperature. [13]

Conjugation of Activated Amino-PEG2-C2-acid to a Protein

This protocol outlines the conjugation of the pre-activated **Amino-PEG2-C2-acid** (as an NHS ester) to a protein containing primary amines (e.g., lysine residues).

Materials:

- Activated **Amino-PEG2-C2-acid** solution (from the previous protocol)
- Protein to be conjugated
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or borate buffer, pH 8.0-8.5. [13]

- Desalting column or dialysis equipment for purification

Procedure:

- Buffer Exchange: Ensure the protein is in the appropriate Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Conjugation:
 - Immediately add the freshly prepared activated **Amino-PEG2-C2-acid** solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[\[11\]](#)[\[13\]](#)
- Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10 mM or Tris buffer to a final concentration of 20-50 mM.[\[10\]](#)[\[11\]](#) This will hydrolyze any unreacted NHS esters.
- Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Quantitative Data and Optimization

The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the conjugation process.

Parameter	Typical Range/Condition	Effect on Reaction
pH of Activation Step	4.5 - 6.0	Optimal for EDC activation of carboxyl groups.
pH of Conjugation Step	7.2 - 8.5	Optimal for the reaction of NHS esters with primary amines.
Molar Ratio (Linker:EDC:NHS)	1 : (2-5) : (1.2-2)	Higher molar excess of EDC and NHS can increase activation efficiency but may lead to side reactions.
Molar Ratio (Linker:Protein)	1.5 - 10	Higher ratios increase the degree of labeling but may lead to protein precipitation or loss of activity.
Reaction Time	Activation: 15-30 min; Conjugation: 2h - overnight	Longer incubation times can increase conjugation efficiency but may also lead to hydrolysis of the NHS ester.
Temperature	4°C or Room Temperature	Room temperature reactions are faster, while 4°C can be used to minimize protein degradation.

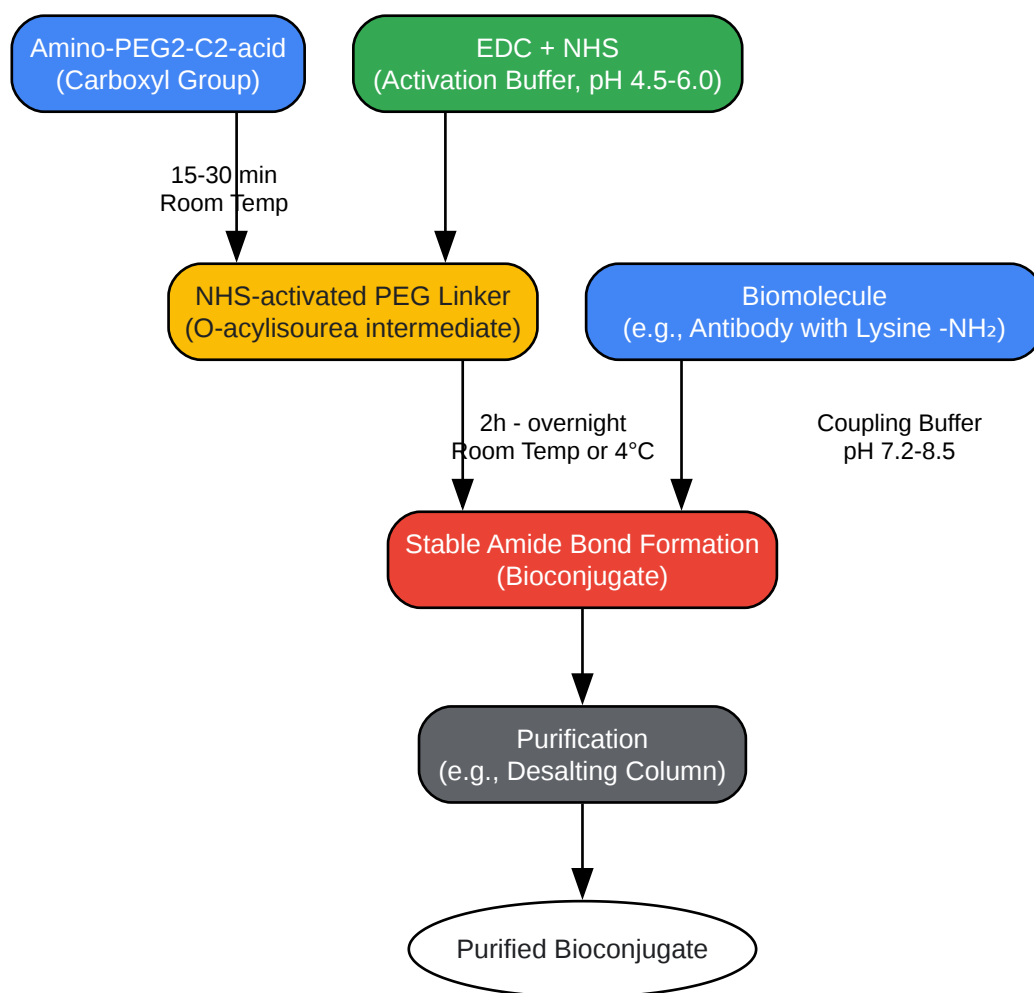
Visualizing Bioconjugation Workflows and Applications

Chemical Structure of Amino-PEG2-C2-acid

$\text{H}_2\text{N}-$ $-\text{CH}_2\text{CH}_2\text{O}-$ $-\text{CH}_2\text{CH}_2\text{O}-$ $-\text{CH}_2\text{CH}_2-$ COOH [Click to download full resolution via product page](#)

Caption: Chemical structure of **Amino-PEG2-C2-acid**.

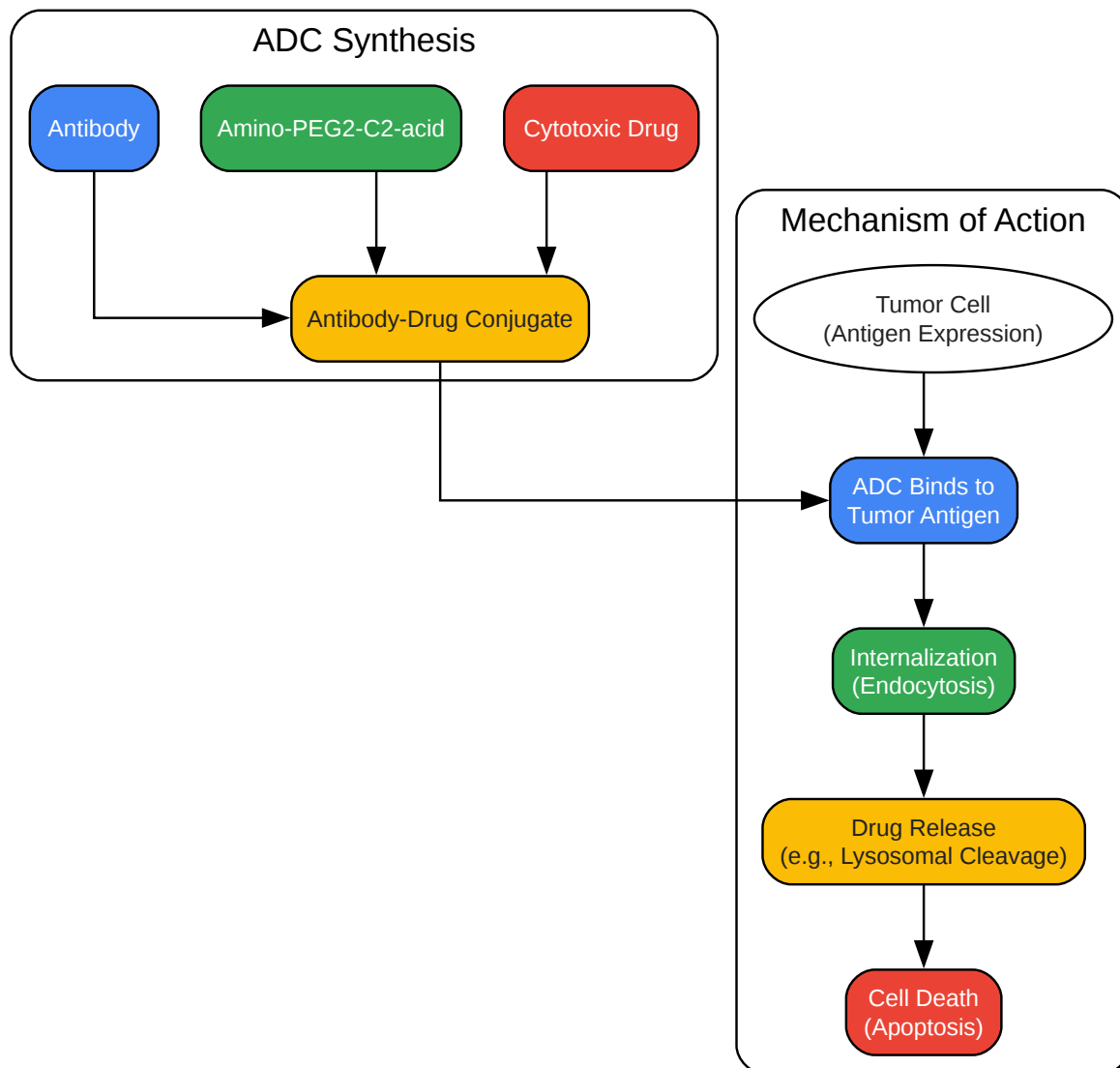
EDC/NHS Coupling Workflow



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Caption: EDC/NHS bioconjugation workflow.

Application in Antibody-Drug Conjugate (ADC) Development



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Caption: Role of the linker in ADC development and function.

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